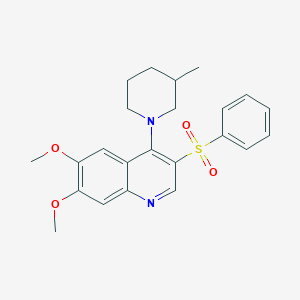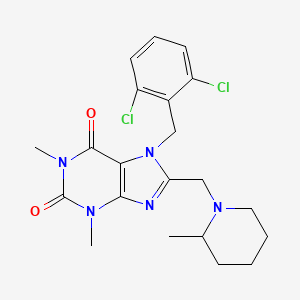
7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-(2,6-dichlorobenzyl)-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, a class of molecules widely studied for their diverse pharmacological activities, including their interaction with serotonin receptors and potential for psychotropic activity. Research in this area has explored various substitutions on the purine core to modulate receptor affinity and functional activity, with a particular focus on targeting serotonin receptors due to their role in various CNS disorders.
Synthesis Analysis
The synthesis of purine derivatives involves the introduction of various substituents to the purine core, aiming to achieve selective affinity and functional activity at serotonin receptors. For instance, Chłoń-Rzepa et al. (2013) designed a series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential serotonin receptor ligands, demonstrating the chemical versatility and potential for structural diversification in purine derivatives (Chłoń-Rzepa et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of purine derivatives reveals the critical role of specific substituents in determining receptor affinity and selectivity. Docking studies have shown that substitutions at the 7-position of the imidazo[2,1-f]purine-2,4-dione system, for example, are essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors, suggesting that molecular structure directly influences pharmacological activity (Zagórska et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving purine derivatives often aim to modify specific substituents to enhance receptor affinity or to introduce new pharmacological properties. For example, synthetic routes involving the protection of purine derivatives, as described by Khaliullin et al. (2020), showcase the complexity of chemical manipulations required to achieve desired modifications while preserving the purine core's integrity (Khaliullin & Shabalina, 2020).
Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity : A study by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione found that certain derivatives exhibited antidepressant-like and anxiolytic-like activities. These compounds showed affinity for the 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are related to serotonin neurotransmission (Chłoń-Rzepa et al., 2013).
Synthesis of New Derivatives : Gobouri (2020) explored the synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives. The study focused on the structural elucidation of these new compounds (Gobouri, 2020).
Dopamine and Serotonin Receptor Affinity : A study by Żmudzki et al. (2015) synthesized and evaluated N-(4-Arylpiperazinoalkyl)acetamide derivatives of 1,3- and 3,7-dimethyl-1H-purine-2,6(3H,7H)-diones. These compounds showed potent ligand activity for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors (Żmudzki et al., 2015).
Analgesic Activity : Zygmunt et al. (2015) investigated 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with different moieties for their analgesic properties. The study found significant analgesic activity in several tested compounds, suggesting their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Synthesis and Characterization of Complexes : Shaker (2011) conducted a study on the synthesis and characterization of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione. This research contributes to the understanding of how these compounds interact with metal ions (Shaker, 2011).
properties
IUPAC Name |
7-[(2,6-dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N5O2/c1-13-7-4-5-10-27(13)12-17-24-19-18(20(29)26(3)21(30)25(19)2)28(17)11-14-15(22)8-6-9-16(14)23/h6,8-9,13H,4-5,7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKWDZSMYYAXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromopyridin-3-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2493134.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)
![6-(3-Chloro-4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2493138.png)
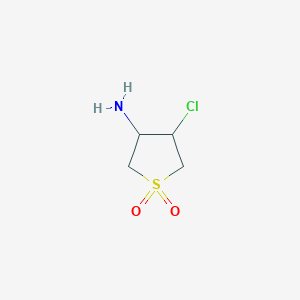
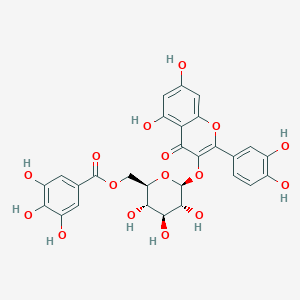
![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)
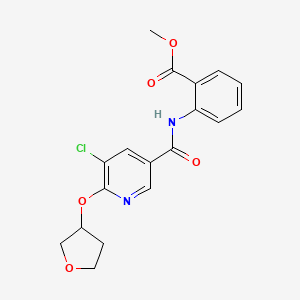
![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)
![2-{Imidazo[1,2-a]pyridin-2-yl}acetohydrazide](/img/structure/B2493150.png)
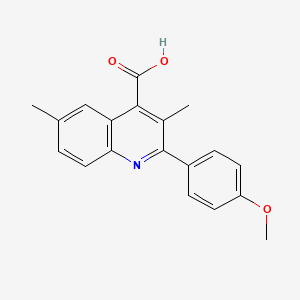
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2493153.png)
